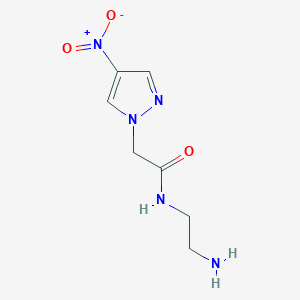![molecular formula C24H13ClF3N3O2 B2574749 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one CAS No. 1326926-01-5](/img/structure/B2574749.png)
2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H13ClF3N3O2 and its molecular weight is 467.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crop Protection and Agrochemicals
The compound’s unique structure makes it a promising candidate for developing novel agrochemicals. Researchers have investigated its potential as a pesticide or herbicide due to its selective action against specific pests or weeds. By modifying its functional groups, scientists aim to enhance its efficacy while minimizing environmental impact .
Pharmaceutical Research and Drug Discovery
a. Anticancer Agents: The compound’s isoquinoline scaffold, combined with the trifluoromethyl and oxadiazole moieties, offers exciting possibilities for designing new anticancer drugs. Researchers explore its potential as a cytotoxic agent by targeting specific cancer cell pathways. Further studies are needed to evaluate its efficacy and safety profiles .
b. Anti-Inflammatory Properties: Given its structural resemblance to known anti-inflammatory agents, this compound has drawn interest in the field of inflammation research. Scientists investigate its ability to modulate inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs .
Materials Science and Organic Electronics
a. Organic Semiconductors: The electron-rich and electron-deficient regions in the compound’s structure make it suitable for organic semiconductor applications. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Its unique properties may contribute to improved device performance .
b. Photovoltaics: The combination of aromatic rings and heterocyclic moieties suggests potential applications in organic photovoltaic devices. By incorporating this compound into solar cells, researchers aim to enhance light absorption and charge transport efficiency .
Chemical Synthesis and Methodology
a. Building Block for Heterocyclic Compounds: The compound’s diverse functional groups allow for versatile chemical transformations. Researchers use it as a building block in the synthesis of various heterocyclic compounds, such as oxadiazoles, isoquinolines, and related derivatives .
b. Isocyanate Chemistry: The trifluoromethylphenyl isocyanate moiety within the compound has applications beyond its own structure. It participates in efficient methodologies for synthesizing other compounds, including thiooxazolidinones .
Environmental Chemistry and Toxicology
a. Environmental Fate and Degradation: Researchers study the compound’s behavior in soil, water, and air to assess its environmental impact. Understanding its degradation pathways and persistence is crucial for risk assessment and regulatory purposes.
b. Toxicity Assessment: Toxicologists investigate its potential adverse effects on living organisms. Studies focus on acute and chronic toxicity, genotoxicity, and ecotoxicity profiles .
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDNTLALLQKEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2574666.png)
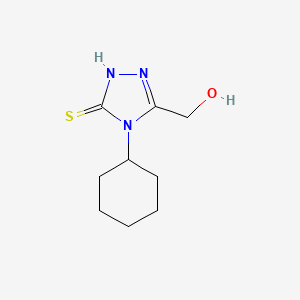

![2-((4-Chlorophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2574672.png)
![(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2574673.png)

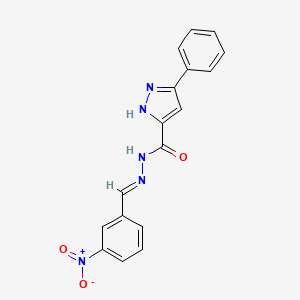
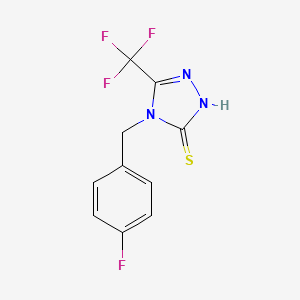
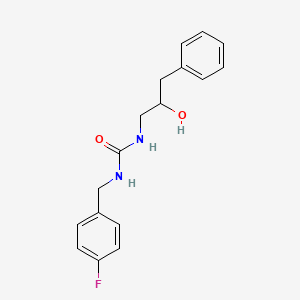
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2574684.png)


